Product packaging for Benzeneethanol, 4-bromo-2,5-dimethoxy-(Cat. No.:)

Benzeneethanol, 4-bromo-2,5-dimethoxy-

Cat. No.: B1248438
M. Wt: 261.11 g/mol
InChI Key: NELSEKTYFXJUEZ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzeneethanol Derivatives

Substituted benzeneethanol (phenylethyl alcohol) derivatives are a broad class of compounds characterized by a C₆H₅CH₂CH₂OH skeleton with additional functional groups on the aromatic ring. These molecules are significant in synthetic chemistry. The benzeneethanol framework is a common structural motif, and the substituents on the ring can be strategically chosen to tune the molecule's electronic properties, solubility, and reactivity.

Benzeneethanol, 4-bromo-2,5-dimethoxy- is structurally related to other well-studied phenethylamines and phenylethanols. For instance, its corresponding amine, 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (commonly known as 2C-B), is a widely recognized compound. nih.govswgdrug.orgnist.gov The alcohol group of Benzeneethanol, 4-bromo-2,5-dimethoxy- can be a precursor to the amine functionality or other derivatives through standard organic transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.

Significance of Bromo- and Dimethoxy-Substitution Patterns in Aromatic Systems

The substitution pattern on an aromatic ring profoundly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The groups already present on the ring direct incoming electrophiles to specific positions (ortho, meta, or para) and can either activate or deactivate the ring towards substitution. libretexts.orgyoutube.com

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups and ortho-, para-directors. youtube.com This is due to the resonance effect, where the lone pairs on the oxygen atoms can be donated into the aromatic pi-system, increasing the electron density of the ring and stabilizing the carbocation intermediate (the arenium ion) formed during EAS. masterorganicchemistry.comyoutube.com

Bromo Group (-Br): The bromine atom at position 4 is a deactivating group but is also an ortho-, para-director. libretexts.org Halogens are an interesting case because they are electronegative and pull electron density from the ring via the inductive effect, which deactivates the ring. However, they also possess lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

In Benzeneethanol, 4-bromo-2,5-dimethoxy-, the combined electronic effects of two strongly activating methoxy groups and a deactivating bromo group create a unique reactivity profile. The high electron density provided by the methoxy groups makes the ring susceptible to further electrophilic attack, despite the presence of the bromine atom.

Overview of Research Trajectories for Complex Aromatic Ethers

Complex aromatic ethers, particularly those with multiple substituents, are key targets in synthetic organic chemistry. Research often focuses on developing efficient synthetic routes to these molecules and using them as building blocks for larger, more intricate structures.

The synthesis of Benzeneethanol, 4-bromo-2,5-dimethoxy- typically starts from a more readily available precursor like 1,4-dimethoxybenzene (B90301). sciencemadness.org The synthesis pathway often involves a sequence of reactions such as bromination and formylation (introduction of a -CHO group), followed by reactions to build the ethanol (B145695) side chain. For example, 4-bromo-2,5-dimethoxybenzaldehyde (B105343) can be synthesized and then converted to the target molecule. mdma.ch

A significant research trajectory involving compounds like Benzeneethanol, 4-bromo-2,5-dimethoxy- is their use as intermediates in the synthesis of complex heterocyclic systems. For example, derivatives of this compound are used in the synthesis of so-called "FLY" compounds, which are complex molecules where the methoxy groups are incorporated into dihydrofuran rings fused to the central benzene (B151609) ring. cerilliant.comnih.govwikipedia.org The synthesis of β-hydroxy-2C-B-Fly, for instance, involves a multi-step process starting from a related difuran nucleus. researchgate.net These synthetic efforts highlight the importance of polysubstituted benzene derivatives as platforms for accessing novel and structurally complex chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO3 B1248438 Benzeneethanol, 4-bromo-2,5-dimethoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13BrO3/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6,12H,3-4H2,1-2H3

InChI Key

NELSEKTYFXJUEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCO)OC)Br

Synonyms

4-bromo-2,5-dimethoxyphenylethyl alcohol

Origin of Product

United States

Synthetic Strategies and Methodologies for Benzeneethanol, 4 Bromo 2,5 Dimethoxy

Retrosynthetic Analysis of the 4-Bromo-2,5-dimethoxybenzeneethanol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking bonds, known as disconnections, and converting functional groups (Functional Group Interconversion, FGI) to reveal potential synthetic pathways. lkouniv.ac.inamazonaws.com

Disconnections and Synthons for the Phenethyl Alcohol Moiety

The phenethyl alcohol moiety of Benzeneethanol, 4-bromo-2,5-dimethoxy- presents several logical disconnection points. The primary disconnection strategy involves the carbon-carbon bond between the aromatic ring and the ethyl alcohol side chain.

A common approach is to disconnect the Cα-Cβ bond of the ethanol (B145695) side chain. This leads back to the corresponding benzaldehyde (B42025), 4-bromo-2,5-dimethoxybenzaldehyde (B105343), as a key intermediate. The two-carbon side chain can be introduced through various methods, such as a Wittig reaction or a Henry reaction with nitromethane (B149229) followed by reduction. mdpi.com For instance, the condensation of 4-bromo-2,5-dimethoxybenzaldehyde with nitromethane yields the corresponding nitrostyrene. Subsequent reduction of the nitro group and the double bond, for example with lithium aluminum hydride (LiAlH₄), would produce the phenethylamine (B48288), which can be converted to the phenylethanol. mdpi.com

Alternatively, a one-group C-C disconnection can be envisioned at the C-1 position of the side chain, adjacent to the aromatic ring. This would lead to a benzyl (B1604629) halide synthon and a one-carbon nucleophilic synthon. However, this route is often less direct for phenethyl alcohols compared to building from the corresponding aldehyde.

Another key disconnection is at the C-O bond of the alcohol. youtube.comslideshare.net This is a Functional Group Interconversion (FGI) approach. The alcohol can be retrosynthetically derived from the corresponding phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), via diazotization followed by hydrolysis. The phenethylamine itself is a common synthetic target and can be disconnected as described above. mdpi.combbgate.com Oxidative deamination of the related phenethylamine can also lead to alcohol and acid metabolites. nih.gov

Strategic Approaches to Bromination and Methoxylation on the Aromatic Ring

The substitution pattern of the aromatic ring, with methoxy (B1213986) groups at positions 2 and 5 and a bromine atom at position 4, requires careful strategic planning. The methoxy groups are strongly activating and ortho-, para-directing, while the eventual side chain precursor (e.g., an aldehyde group) is deactivating and meta-directing. evitachem.com

Two primary strategies emerge for the installation of these substituents:

Bromination of a Pre-functionalized Ring: This strategy involves introducing the bromine atom onto a ring that already contains the two methoxy groups and a precursor to the ethanol side chain, such as an aldehyde. The starting material for this route is typically 2,5-dimethoxybenzaldehyde (B135726). chemicalbook.comdesigner-drug.commdma.ch The powerful directing effect of the two methoxy groups overrides the meta-directing effect of the aldehyde, guiding the electrophilic bromine to the 4-position. upm.edu.my

Functionalization of a Pre-brominated Ring: An alternative approach begins with the bromination of 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether). sciencemadness.org This yields 1-bromo-2,5-dimethoxybenzene (B144562). The next step is to introduce the two-carbon side chain precursor, typically through a formylation reaction (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) to produce 4-bromo-2,5-dimethoxybenzaldehyde. evitachem.comsciencemadness.org This route benefits from the high regioselectivity of the initial bromination of the highly activated 1,4-dimethoxybenzene.

The methoxy groups themselves are typically installed early in the synthesis, often by the methylation of hydroquinone. sciencemadness.org

Precursor Synthesis and Derivatization Routes

The synthesis of key precursors is fundamental to the successful construction of the target molecule. The most pivotal precursor is 4-bromo-2,5-dimethoxybenzaldehyde, which serves as the anchor for building the phenylethanol side chain.

Bromination of 2,5-Dimethoxybenzaldehyde and Related Aromatic Aldehydes

The direct bromination of 2,5-dimethoxybenzaldehyde is a widely employed method to produce 4-bromo-2,5-dimethoxybenzaldehyde. chemicalbook.comdesigner-drug.commdma.ch This reaction is a classic example of electrophilic aromatic substitution on a highly activated benzene (B151609) ring.

ReagentsSolventConditionsYieldReference
Bromine (Br₂)Glacial Acetic Acid (GAA)0 °C to Room Temperature, 1 hour56% chemicalbook.com
Bromine (Br₂)Glacial Acetic Acid (GAA)Room Temperature, 24 hours~60% mdma.ch
Bromine (Br₂)Methylene (B1212753) Chloride (DCM)with SnCl₄ catalystNot specified designer-drug.com

The reaction typically involves dissolving 2,5-dimethoxybenzaldehyde in a suitable solvent, such as glacial acetic acid, and then adding a solution of bromine. chemicalbook.commdma.ch The product often precipitates from the reaction mixture upon the addition of water and can be purified by recrystallization. chemicalbook.com

Electrophilic Aromatic Substitution Mechanisms

The bromination of benzene and its derivatives proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism. libretexts.orgmsu.edukhanacademy.org The reaction can be broken down into three main steps:

Generation of the Electrophile: In many cases, particularly with less reactive aromatic rings, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is required to polarize the Br-Br bond and generate a more potent electrophile, often represented as Br⁺. libretexts.orgmasterorganicchemistry.com For highly activated rings like 2,5-dimethoxybenzaldehyde, molecular bromine itself may be sufficiently electrophilic. mdma.ch

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. wku.edu

Deprotonation and Restoration of Aromaticity: A weak base, which can be the solvent or the conjugate base of the catalyst (e.g., FeBr₄⁻), removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system and yields the final substituted product. libretexts.orglibretexts.org

Regioselectivity in Bromination Reactions

The regiochemical outcome of the bromination of 2,5-dimethoxybenzaldehyde is controlled by the directing effects of the substituents on the aromatic ring.

Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups due to the resonance donation of their lone pair electrons into the ring. They are ortho- and para-directors.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.

In this case, the powerful activating and directing effects of the two methoxy groups dominate the reaction. The position para to the methoxy group at C-2 is C-5 (which is already substituted), and the ortho position is C-3. The position para to the methoxy group at C-5 is C-2 (already substituted), and the ortho position is C-6. The position para to the aldehyde is C-4.

The substitution occurs predominantly at the 4-position. This is because the 4-position is para to the C-1 aldehyde group and, more importantly, it is activated by the ortho- and para-directing methoxy groups. Early literature incorrectly reported the formation of the 6-bromo isomer, but modern analytical methods have confirmed that bromination occurs at the 4-position. upm.edu.my However, the formation of byproducts is possible. Under certain conditions, the reaction can yield a mixture of the major 4-bromo isomer and a minor 6-bromo isomer. mdma.cherowid.org Some reports also mention the potential for a small amount of the 3-bromo isomer, necessitating purification by methods like recrystallization to obtain the pure 4-bromo-2,5-dimethoxybenzaldehyde.

In Situ Bromine Generation Techniques (e.g., KBrO₃)

The introduction of a bromine atom onto a precursor molecule is a critical step in the synthesis of Benzeneethanol, 4-bromo-2,5-dimethoxy-. Direct use of elemental bromine (Br₂) can be hazardous due to its high reactivity and toxicity. sunankalijaga.org To circumvent these issues, in situ generation of bromine provides a safer and more controlled alternative. One such method involves the use of potassium bromate (B103136) (KBrO₃) as an oxidizing agent in an acidic medium. sunankalijaga.org

This technique is based on the oxidation of a bromide source, such as hydrobromic acid (HBr), by KBrO₃ within the reaction mixture (in situ). sunankalijaga.org This process generates bromonium ions (Br⁺), which act as the electrophile in the subsequent aromatic substitution reaction. The use of KBrO₃ is considered a "green synthesis" approach as it avoids the direct handling of liquid bromine. sunankalijaga.org

A typical procedure involves reacting a benzaldehyde derivative, such as veratraldehyde (a compound structurally similar to 2,5-dimethoxybenzaldehyde), with KBrO₃ and HBr in the presence of a catalyst like glacial acetic acid. sunankalijaga.org The acetic acid facilitates the formation of the electrophilic bromonium ion. sunankalijaga.org The reaction is monitored for completion, after which the product is isolated. This method has been successfully used to synthesize 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde, yielding a grayish-white solid. sunankalijaga.org

Table 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde via In Situ Bromination

Reactant Reagent Catalyst Product Yield Melting Point
Veratraldehyde KBrO₃ / HBr Glacial Acetic Acid 2-bromo-4,5-dimethoxybenzaldehyde 82.03% 142-144 °C

Data sourced from a study on the bromination of veratraldehyde. sunankalijaga.org

Another in situ method utilizes bromodimethylsulfonium bromide, which is generated by treating dimethyl sulfoxide (B87167) (DMSO) with aqueous hydrobromic acid. This reagent has been shown to be a milder and more selective agent for electrophilic aromatic bromination compared to elemental bromine. nih.gov

Formation from Dihydroxylated and Methylated Precursors

A common synthetic route to substituted benzene derivatives like Benzeneethanol, 4-bromo-2,5-dimethoxy- begins with simpler, more readily available precursors. A logical starting point is a dihydroxylated benzene, such as hydroquinone. sciencemadness.org This precursor can then be modified through methylation and subsequent bromination.

The synthesis pathway proceeds as follows:

Methylation: Hydroquinone is first dimethylated to produce 1,4-dimethoxybenzene. This can be achieved using various methylating agents. sciencemadness.org

Bromination: The resulting 1,4-dimethoxybenzene is then brominated to introduce the bromo substituent at the desired position, yielding 1-bromo-2,5-dimethoxybenzene (also known as 2-bromo-1,4-dimethoxybenzene). sciencemadness.orggoogle.com The bromination of 1,4-dimethoxybenzene can be performed using potassium tribromide (KBr₃) in an aqueous solution to ensure high selectivity for monobromination and suppress the formation of dibrominated byproducts. google.com

Formylation: The 1-bromo-2,5-dimethoxybenzene must then undergo formylation to introduce the aldehyde group, creating 4-bromo-2,5-dimethoxybenzaldehyde. sciencemadness.org

Reduction: Finally, the aldehyde is reduced to the primary alcohol to yield the target compound, Benzeneethanol, 4-bromo-2,5-dimethoxy-.

This multi-step approach allows for the systematic construction of the target molecule from simple and inexpensive starting materials. sciencemadness.org

Conversion of 4-Bromo-2,5-dimethoxybenzaldehyde to Benzeneethanol, 4-bromo-2,5-dimethoxy-

The final step in one of the primary synthetic pathways to Benzeneethanol, 4-bromo-2,5-dimethoxy- is the chemical reduction of the aldehyde functional group in 4-bromo-2,5-dimethoxybenzaldehyde.

Reduction Pathways of Aromatic Aldehydes to Alcohols

The conversion of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This reaction involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. This is typically achieved using a chemical reducing agent.

Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is effective for reducing aldehydes and ketones. It is often used in protic solvents like ethanol or methanol (B129727). Its relative safety and selectivity make it a popular choice for this type of transformation.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids. mdpi.com It must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, and reactions require careful handling to control their high reactivity. mdpi.combbgate.com

For the specific conversion of 4-bromo-2,5-dimethoxybenzaldehyde to Benzeneethanol, 4-bromo-2,5-dimethoxy-, a mild reducing agent like NaBH₄ would be sufficient and would avoid potential side reactions involving the bromo- and methoxy- substituents on the aromatic ring. The reaction would proceed by nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.

Advanced Synthetic Approaches

Beyond traditional methods, advanced synthetic strategies offer alternative and potentially more efficient or selective routes to the target compound and its derivatives.

Exploration of Organometallic Coupling Reactions for Bromine Incorporation

While electrophilic aromatic substitution is the most direct method for introducing bromine onto an aromatic ring, organometallic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. pressbooks.pub In the context of synthesizing bromo-substituted aromatics, organometallic reactions are typically used to further functionalize a pre-existing aryl bromide rather than to introduce the bromine atom itself. youtube.comyoutube.com

Reactions like the Suzuki-Miyaura coupling, for instance, use a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide (such as 1-bromo-2,5-dimethoxybenzene). youtube.comyoutube.com This would allow for the attachment of various alkyl or aryl groups to the brominated ring, creating a diverse library of analogs. The general scheme involves an aryl halide, an organometallic reagent, and a transition metal catalyst, typically palladium. youtube.com

Table 2: Overview of Common Organometallic Coupling Reactions

Reaction Name Organometallic Reagent Halide Partner Catalyst Bond Formed
Suzuki Coupling Organoborane Aryl/Vinyl Halide Palladium C-C
Heck Coupling Alkene Aryl/Vinyl Halide Palladium C-C
Gilman Reagent Lithium Dialkylcuprate Alkyl/Aryl Halide Copper C-C

This table summarizes common coupling reactions relevant to functionalizing aryl halides. youtube.comyoutube.com

Although less common for initial bromination, these coupling reactions are indispensable for modifying bromo-substituted intermediates, highlighting the versatility of the C-Br bond as a synthetic handle for creating more complex molecules. acs.org

Stereoselective Synthetic Pathways for Related Chiral Analogs

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral analogs related to Benzeneethanol, 4-bromo-2,5-dimethoxy- requires stereoselective methods. The target molecule itself is achiral, but introducing a substituent on the ethanol side chain, such as a methyl group to create a phenylethanolamine analog, would create a chiral center.

Several strategies exist for achieving stereoselectivity:

Chiral Auxiliaries: A chiral auxiliary, such as (S)-α-phenylethylamine ((S)-α-PEA), can be temporarily attached to the substrate molecule. mdpi.com This auxiliary directs subsequent reactions to occur from a specific face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the enantioenriched product. This approach has been used in diastereoselective cyclization reactions to create chiral heterocyclic compounds. mdpi.com

Chiral Catalysts: An asymmetric catalyst can be used to create a chiral environment around the reactants, favoring the transition state that leads to one enantiomer over the other. researchgate.net For example, copper-catalyzed enantioselective arylations have been developed using chiral ligands derived from α-PEA. mdpi.com

Chiral Leaving Groups: In some specialized reactions, a chiral leaving group can be employed to transfer its stereochemical information to the final product during a substitution or coupling reaction, resulting in an enantioenriched product. nih.gov

These advanced methods are crucial for synthesizing specific, optically active analogs for applications where stereochemistry is critical, such as in the study of enzyme-ligand interactions or the development of pharmaceuticals. researchgate.netnih.gov

Reaction Chemistry and Transformational Pathways of Benzeneethanol, 4 Bromo 2,5 Dimethoxy

Oxidative Transformations

The ethanol (B145695) moiety of Benzeneethanol, 4-bromo-2,5-dimethoxy- is susceptible to oxidation, a fundamental transformation in organic synthesis. This process can yield corresponding aromatic aldehydes and carboxylic acids, depending on the reagents and reaction conditions employed.

Chemical Oxidation to Aromatic Aldehydes and Carboxylic Acids

The primary alcohol group in Benzeneethanol, 4-bromo-2,5-dimethoxy- can be oxidized to form 4-bromo-2,5-dimethoxybenzaldehyde (B105343). Further oxidation can then convert the aldehyde to 4-bromo-2,5-dimethoxybenzoic acid. The choice of oxidizing agent and the control of reaction conditions are critical to selectively isolate either the aldehyde or the carboxylic acid. libretexts.orgyoutube.com

Mild oxidizing agents are typically used to stop the oxidation at the aldehyde stage. organic-chemistry.org For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are known for their selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. youtube.com Conversely, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.orgyoutube.com

In metabolic studies of the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), it has been observed that oxidative deamination leads to the formation of an aldehyde, which is subsequently metabolized to both 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (the subject of this article) and 4-bromo-2,5-dimethoxyphenylacetic acid. researchgate.net Further oxidation to 4-bromo-2,5-dimethoxybenzoic acid has also been documented. researchgate.net This biological pathway highlights the inherent susceptibility of the side chain to oxidative processes. The use of specific catalysts, such as 2-iodoxybenzenesulfonic acid (IBS) with an oxidant like Oxone®, allows for controlled oxidation of alcohols to either aldehydes or carboxylic acids by adjusting the stoichiometry of the oxidant. orgsyn.org

Table 1: Oxidizing Agents for Alcohol Transformation

Starting Material Product Reagent Type Example Reagents Selectivity
Primary Alcohol Aldehyde Mild Oxidant Pyridinium chlorochromate (PCC), TEMPO High for Aldehyde youtube.comorganic-chemistry.org
Primary Alcohol Carboxylic Acid Strong Oxidant Potassium permanganate (KMnO₄), Chromic Acid (H₂CrO₄) High for Carboxylic Acid libretexts.org

Mechanistic Studies of Oxidative Deamination Pathways in Chemical Systems

While Benzeneethanol, 4-bromo-2,5-dimethoxy- is an alcohol, its formation is closely linked to the oxidative deamination of its corresponding primary amine, 4-bromo-2,5-dimethoxyphenethylamine (commonly known as 2C-B). Oxidative deamination is a critical metabolic process, primarily occurring in the liver, that converts amines into aldehydes or ketones, releasing ammonia (B1221849). wikipedia.org This reaction is catalyzed by enzymes such as monoamine oxidases (MAO). wikipedia.orgtaylorandfrancis.com

The process for phenethylamine (B48288) derivatives involves the MAO-catalyzed removal of the amine group, which generates an unstable imine intermediate. taylorandfrancis.comrhea-db.org This intermediate then undergoes hydrolysis to yield the corresponding aldehyde, in this case, 4-bromo-2,5-dimethoxybenzaldehyde, and ammonia. wikipedia.org This aldehyde can then be either oxidized to a carboxylic acid (4-bromo-2,5-dimethoxyphenylacetic acid) or reduced to a primary alcohol, yielding Benzeneethanol, 4-bromo-2,5-dimethoxy-. researchgate.net

Studies on phenethylamine analogs show that enzymes like monoamine oxidase (MAO-A and MAO-B) are responsible for this transformation. taylorandfrancis.com The generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) anions, is often a consequence of this enzymatic process. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of Benzeneethanol, 4-bromo-2,5-dimethoxy- is a key functional group that can participate in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, significantly diversifying the molecular structure.

Replacement by Thiol and Other Heteroatom Nucleophiles

The carbon-bromine bond on the aromatic ring can be targeted by nucleophiles, such as thiols. In these reactions, a thiol compound (R-SH) can displace the bromide ion to form a thioether. Such reactions often require a catalyst, such as a copper or palladium complex, and a base. The reactivity of the bromine can be influenced by the electron-donating methoxy (B1213986) groups on the ring.

Research on related bromo-aromatic compounds demonstrates the feasibility of this transformation. For example, bromo-ynones readily react with thiols where the bromide is substituted faster than a thiol-yne click reaction occurs. nih.gov Similarly, bromo-maleimides have been shown to react with thiols, leading to the displacement of the bromide. rsc.org These examples suggest that the bromine atom on Benzeneethanol, 4-bromo-2,5-dimethoxy- is a viable site for substitution by thiols and other heteroatom nucleophiles like amines and alcohols under appropriate conditions.

Cross-Coupling Reaction Potentials (e.g., Suzuki-Miyaura, Heck)

The bromine atom makes Benzeneethanol, 4-bromo-2,5-dimethoxy- an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide (Benzeneethanol, 4-bromo-2,5-dimethoxy-) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgvaia.com This would replace the bromine atom with a new aryl, vinyl, or alkyl group. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the aryl halide in the rate-determining oxidative addition step generally follows the order I > Br > Cl. libretexts.org This reaction is widely used to synthesize biaryl compounds. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction offers a pathway to extend the carbon framework by introducing a vinyl group at the position of the bromine atom. The reaction typically demonstrates high trans selectivity. organic-chemistry.org

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Resulting Bond
Suzuki-Miyaura Organoboron Compound (e.g., R-B(OH)₂) Pd(0) complex, Base C(aryl)-C(R) libretexts.orgyoutube.com

Functional Group Interconversions on the Ethanol Side Chain

The ethanol side chain (-CH₂CH₂OH) offers another site for chemical modification, distinct from the aromatic ring. The primary alcohol is a versatile functional group that can be converted into various other groups.

Besides the oxidation to aldehydes and carboxylic acids discussed previously, other key interconversions include:

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic or basic conditions to form an ester.

Etherification: Conversion into an ether, for example, through the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Conversion to Alkyl Halide: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transforms the alcohol into a more reactive substrate for subsequent nucleophilic substitution reactions.

Conversion to Amine: A two-step process involving conversion to an alkyl halide or tosylate, followed by nucleophilic substitution with ammonia or an amine, could introduce a nitrogen-containing functional group.

Studies on phenethylamine derivatives have shown that modifications to the side chain, such as the introduction of a β-hydroxyl or α-methyl group, can significantly influence the molecule's biological properties, underscoring the importance of these synthetic transformations. nih.gov

Derivatization to Amines or Alkyl Halides for Further Synthesis

The conversion of the primary alcohol in Benzeneethanol, 4-bromo-2,5-dimethoxy- to amines or alkyl halides opens up pathways for the synthesis of a wide array of other compounds. These transformations typically involve the activation of the hydroxyl group to turn it into a better leaving group.

Conversion to Alkyl Halides:

A common method for converting primary alcohols to alkyl halides is the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of a triarylphosphine, typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide (e.g., CCl₄, CBr₄). The reaction proceeds via the formation of an oxyphosphonium salt, which is then displaced by the halide in an Sₙ2 reaction. This method is known for its mild conditions and high yields for the conversion of primary alcohols. organic-chemistry.org

For the conversion of Benzeneethanol, 4-bromo-2,5-dimethoxy- to the corresponding alkyl bromide, a mixture of triphenylphosphine and carbon tetrabromide would be employed.

Reaction Scheme for Appel Reaction:

R-OH + PPh₃ + CBr₄ → R-Br + Ph₃PO + HCBr₃

A plausible reaction for the synthesis of 1-(2-bromoethyl)-4-bromo-2,5-dimethoxybenzene is detailed in the table below.

ReactantReagent(s)Expected Product
Benzeneethanol, 4-bromo-2,5-dimethoxy-Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)1-(2-Bromoethyl)-4-bromo-2,5-dimethoxybenzene

Conversion to Amines:

The synthesis of amines from alcohols can be achieved through a two-step process involving the conversion of the alcohol to an alkyl halide (as described above) followed by nucleophilic substitution with an amine, or more elegantly via a one-pot procedure like the Mitsunobu reaction. organic-chemistry.orgnih.gov

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a protected amine, which can then be deprotected to yield the primary amine. organic-chemistry.org This reaction typically involves an acidic nitrogen nucleophile like phthalimide (B116566) or an azide (B81097). The reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The alcohol is activated by the Mitsunobu reagents, and the nitrogen nucleophile displaces the activated hydroxyl group, leading to the formation of the C-N bond with inversion of configuration (though this is not relevant for a primary alcohol). organic-chemistry.org

For the synthesis of the corresponding amine from Benzeneethanol, 4-bromo-2,5-dimethoxy-, one could use phthalimide as the nitrogen source. The resulting N-substituted phthalimide can then be cleaved, for example with hydrazine (B178648) (Gabriel synthesis), to yield the primary amine. organic-chemistry.org

ReactantReagent(s)Intermediate ProductFinal Product
Benzeneethanol, 4-bromo-2,5-dimethoxy-1. Phthalimide, PPh₃, DEAD2-(2-(4-bromo-2,5-dimethoxyphenyl)ethyl)isoindoline-1,3-dione2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine
2. Hydrazine (N₂H₄)

Alternatively, using an azide source like sodium azide (NaN₃) in a Mitsunobu reaction would yield an alkyl azide. This azide can then be reduced to the primary amine using various methods, such as catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄).

Esterification and Etherification Reactions

The hydroxyl group of Benzeneethanol, 4-bromo-2,5-dimethoxy- can also readily undergo esterification and etherification reactions.

Esterification:

Esterification of a primary alcohol like Benzeneethanol, 4-bromo-2,5-dimethoxy- can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, for more sensitive substrates or to achieve higher yields under milder conditions, the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often preferred.

The Mitsunobu reaction is also a powerful tool for esterification, particularly when mild conditions are required. nih.gov In this case, the alcohol is reacted with a carboxylic acid in the presence of triphenylphosphine and an azodicarboxylate. organic-chemistry.org

A plausible esterification reaction is detailed in the table below.

ReactantReagent(s)Expected Product
Benzeneethanol, 4-bromo-2,5-dimethoxy-Acetic anhydride, Pyridine2-(4-Bromo-2,5-dimethoxyphenyl)ethyl acetate
Benzeneethanol, 4-bromo-2,5-dimethoxy-Benzoic acid, PPh₃, DEAD2-(4-Bromo-2,5-dimethoxyphenyl)ethyl benzoate

Etherification:

The Williamson ether synthesis is a classical and widely used method for the formation of ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an Sₙ2 reaction to form the ether.

For the etherification of Benzeneethanol, 4-bromo-2,5-dimethoxy-, it would first be treated with a strong base to form the corresponding sodium alkoxide. This alkoxide could then be reacted with an alkyl halide, for example, methyl iodide, to yield the corresponding methyl ether.

ReactantReagent(s)Expected Product
Benzeneethanol, 4-bromo-2,5-dimethoxy-1. Sodium hydride (NaH)1-Bromo-4-(2-ethoxyethyl)-2,5-dimethoxybenzene
2. Ethyl iodide (CH₃CH₂I)

Advanced Spectroscopic and Analytical Characterization of Benzeneethanol, 4 Bromo 2,5 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While complete, experimentally verified NMR data for Benzeneethanol, 4-bromo-2,5-dimethoxy- is not widely published in publicly accessible literature, its structure allows for a thorough and reliable prediction of its spectral features. The analysis is based on the well-established principles of chemical shifts, coupling constants, and the known effects of substituents on the benzene (B151609) ring and the ethanol (B145695) side chain.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethanol side chain.

The aromatic region would feature two singlets, corresponding to the two non-equivalent protons on the substituted benzene ring. The ethoxy side chain would present as two triplets: a triplet for the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) and another for the methylene group bearing the hydroxyl function (-CH₂OH). The methoxy groups would appear as two distinct singlets in the upfield region of the spectrum. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzeneethanol, 4-bromo-2,5-dimethoxy-

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H~6.9 - 7.2s1H
Aromatic H~6.8 - 7.1s1H
-OCH₃~3.8 - 3.9s3H
-OCH₃~3.7 - 3.8s3H
Ar-CH₂-~2.8 - 3.0t2H
-CH₂-OH~3.7 - 3.9t2H
-OHVariablebr s1H

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, ten distinct carbon signals are expected. This includes six signals for the aromatic carbons, two for the methoxy groups, and two for the ethanol side chain. The carbon attached to the bromine atom would be significantly shifted, as would the carbons bearing the methoxy groups. The chemical shifts of the aromatic carbons provide key information about the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzeneethanol, 4-bromo-2,5-dimethoxy-

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-Br~112 - 116
Aromatic C-OCH₃~150 - 154
Aromatic C-OCH₃~148 - 152
Aromatic CH~114 - 118
Aromatic CH~113 - 117
Aromatic C-CH₂~128 - 132
-OCH₃~56 - 57
-OCH₃~55 - 56
Ar-CH₂-~30 - 35
-CH₂-OH~60 - 65

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzeneethanol, 4-bromo-2,5-dimethoxy-, a key correlation would be observed between the two methylene groups of the ethanol side chain (Ar-CH₂-CH₂-OH), confirming their adjacent relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the proton signals of the methoxy groups would correlate with the carbon signals in the ~56 ppm region, and the aromatic proton signals would correlate with the aromatic CH carbon signals. youtube.com

Correlations from the methoxy protons to the aromatic carbons they are attached to.

Correlations from the Ar-CH₂ protons to the aromatic carbons, confirming the attachment point of the ethanol side chain.

Correlations from the aromatic protons to neighboring carbons, which helps to confirm the substitution pattern on the benzene ring. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula for Benzeneethanol, 4-bromo-2,5-dimethoxy- is C₁₀H₁₃BrO₃. sdsu.eduresearchgate.net The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, HRMS would be used to confirm its molecular formula.

Table 3: HRMS Data for Benzeneethanol, 4-bromo-2,5-dimethoxy-

ParameterValue
Molecular FormulaC₁₀H₁₃BrO₃
Calculated Monoisotopic Mass (for ⁷⁹Br)260.00481 Da
Calculated Monoisotopic Mass (for ⁸¹Br)262.00276 Da

The experimentally determined mass from an HRMS analysis would be expected to match these calculated values to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of Benzeneethanol, 4-bromo-2,5-dimethoxy- is expected to be dominated by cleavage of the ethanol side chain.

Studies on the metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have utilized techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites, including the target alcohol. chemsrc.com The primary fragmentation pathway for Benzeneethanol, 4-bromo-2,5-dimethoxy- would likely involve the loss of the CH₂OH group, leading to the formation of a stable benzylic cation. Analysis of derivatized forms, such as the O-trimethylsilyl (O-TMS) derivative, can also provide valuable fragmentation data. beilstein-journals.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Benzeneethanol, 4-bromo-2,5-dimethoxy-

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment Structure/Loss
260/262[M]⁺ (Molecular Ion)
229/231[M - CH₂OH]⁺
186/188[M - C₂H₄O - CH₃]⁺
171/173[M - C₂H₄O - 2CH₃]⁺

The analysis of these fragmentation patterns in an MS/MS experiment provides a "fingerprint" that can confirm the structure of the molecule by showing how the different parts are connected.

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, adding another dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. The ion's rotationally averaged area, known as the collision cross section (CCS), is a key physicochemical property that is increasingly used for compound identification and characterization. mdpi.com For novel or uncharacterized compounds like Benzeneethanol, 4-bromo-2,5-dimethoxy-, where analytical standards may be scarce, the prediction of CCS values through computational methods is of significant value.

Machine learning algorithms, such as support vector machines (SVM) and extreme gradient boosting (XGBoost), have been successfully employed to build predictive CCS models. mdpi.comsemanticscholar.org These models are trained on large datasets of experimentally determined CCS values and a wide array of calculated molecular descriptors. The descriptors can include constitutional indices, topological indices, and quantum chemical parameters that encode the structural features of a molecule. Studies have shown that such models can predict CCS values with high accuracy, often with median relative errors between 1% and 3%. mdpi.comnih.gov For instance, SVM-based models have demonstrated that for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts, a significant percentage of predictions fall within a 2% error margin. semanticscholar.org

While a specific, experimentally validated CCS value for Benzeneethanol, 4-bromo-2,5-dimethoxy- is not available in the cited literature, its value can be estimated using these established predictive models. The process involves calculating relevant molecular descriptors for the compound's structure and inputting them into a trained model. The resulting predicted CCS value can then be compared with experimental data from IM-MS analysis to increase confidence in its identification within complex matrices. semanticscholar.orgresearchgate.net The PubChem database lists a computed polar surface area of 38.7 Ų for this molecule, a descriptor that would be relevant for such predictive modeling. nih.gov

Table 1: Factors in Predictive Collision Cross Section (CCS) Modeling

Component Description Relevance to Prediction
Ion Type The adduct form of the molecule (e.g., [M+H]⁺, [M+Na]⁺). Different adducts of the same molecule will have distinct CCS values. semanticscholar.org
Molecular Descriptors Calculated properties representing the molecule's topology, geometry, and electronic structure. These form the basis of the machine learning prediction. mdpi.com
Machine Learning Model Algorithms like Support Vector Machine (SVM) or Gradient Boosting. The choice of model affects the predictive accuracy. mdpi.comsemanticscholar.org

| Training Dataset | A large, curated database of experimentally measured CCS values for diverse compounds. | The quality and breadth of the training data are crucial for model robustness. researchgate.netscispace.com |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are indispensable for identifying the functional groups within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has characteristic absorption frequencies, allowing for structural elucidation. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, the FT-IR spectrum is expected to show several key absorption bands corresponding to its constituent parts.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the primary alcohol group. The C-O stretching vibration of this alcohol would appear in the 1260-1050 cm⁻¹ range. The two methoxy groups would produce characteristic C-O-C stretching bands, typically strong and found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would cause several peaks in the 1600-1450 cm⁻¹ region. Finally, the C-Br stretching vibration is anticipated to appear in the low-frequency region, typically between 600 and 500 cm⁻¹. rasayanjournal.co.inresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for Benzeneethanol, 4-bromo-2,5-dimethoxy-

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 O-H stretch (broad) Primary Alcohol
3100 - 3000 C-H stretch Aromatic Ring
2960 - 2850 C-H stretch -CH₂- and -CH₃
1600 - 1450 C=C stretch Aromatic Ring
~1250 Asymmetric C-O-C stretch Aryl Ether
1260 - 1050 C-O stretch Primary Alcohol
~1040 Symmetric C-O-C stretch Aryl Ether

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrations that cause a significant change in molecular polarizability are Raman-active. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, symmetric vibrations and bonds involving heavier atoms are expected to produce strong Raman signals.

Key expected signals include the symmetric "breathing" mode of the substituted benzene ring, typically a very strong band around 1000 cm⁻¹. The C-Br stretch, often weak in FT-IR, should be more prominent in the Raman spectrum in the 600-500 cm⁻¹ range. Aromatic C-H stretching vibrations (3100-3000 cm⁻¹) and aliphatic C-H stretches (3000-2850 cm⁻¹) would also be visible. rasayanjournal.co.inresearchgate.net While a specific FT-Raman spectrum for this compound is not detailed in the searched results, analysis of related compounds like 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine shows these characteristic regions of activity. spectrabase.com

Table 3: Predicted FT-Raman Shifts for Benzeneethanol, 4-bromo-2,5-dimethoxy-

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic Ring
3000 - 2850 C-H stretch -CH₂- and -CH₃
1600 - 1550 C=C stretch Aromatic Ring
~1000 Ring breathing mode Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The substituted benzene ring in Benzeneethanol, 4-bromo-2,5-dimethoxy- is the primary chromophore responsible for its UV absorption. The methoxy and bromo substituents on the ring act as auxochromes, modifying the absorption maxima (λmax) and intensity.

The electronic transitions are primarily π → π* transitions associated with the aromatic system. Based on data from structurally similar compounds, Benzeneethanol, 4-bromo-2,5-dimethoxy- is expected to exhibit strong absorption in the UV region. For example, the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) shows a λmax at 293 nm. psu.edu Another related compound, 4-bromo-2,5-dimethoxyamphetamine (DOB), has reported λmax values at 206 nm and 297 nm. caymanchem.com These absorptions correspond to the electronic excitations within the substituted phenyl ring, and similar values would be anticipated for the title compound.

Table 4: Reported UV Absorption Maxima (λmax) for Structurally Related Compounds

Compound λmax (nm) Reference(s)
4-bromo-2,5-dimethoxyphenethylamine (2C-B) 293 psu.edu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, which contains a polar hydroxyl group, derivatization is often necessary to increase its volatility and improve chromatographic peak shape. A common method is silylation, for example, creating an O-trimethylsilyl (O-TMS) ether.

The utility of GC-MS for identifying this compound has been demonstrated in metabolic studies. Benzeneethanol, 4-bromo-2,5-dimethoxy- (referred to as BDMPE) has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). researchgate.net In such studies, after extraction from a biological matrix, the compound is derivatized and analyzed. The gas chromatographic separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5MS). ceon.rs

The mass spectrometer fragments the eluted compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. For the O-TMS derivative of Benzeneethanol, 4-bromo-2,5-dimethoxy-, the mass spectrum shows characteristic ions that confirm its structure. The fragmentation pattern is dominated by the cleavage of the bond between the two carbons of the ethyl side chain (benzylic cleavage), leading to a prominent ion. The presence of a bromine atom is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), where ions containing bromine appear as a pair of peaks separated by two mass units. psu.eduresearchgate.net

Table 5: Key Diagnostic Ions in the Mass Spectrum of the O-TMS Derivative of Benzeneethanol, 4-bromo-2,5-dimethoxy-

m/z (mass-to-charge ratio) Ion Description Significance
242/244 [M-CH₂OTMS]⁺ Result of benzylic cleavage, a highly characteristic fragment for this structure. The 1:1 isotopic pattern confirms the presence of one bromine atom.
317/319 [M-CH₃]⁺ Loss of a methyl group from a TMS or methoxy group.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of "Benzeneethanol, 4-bromo-2,5-dimethoxy-". This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices. The chromatographic separation is typically achieved using a reversed-phase column, while the mass spectrometer provides detailed structural information through fragmentation analysis.

Chromatographic Separation

The separation of "Benzeneethanol, 4-bromo-2,5-dimethoxy-" is generally performed on a C18 column. A gradient elution program is often employed to ensure adequate separation from other related substances. The mobile phase typically consists of a mixture of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency, and an organic modifier such as methanol (B129727) or acetonitrile.

While specific application notes for "Benzeneethanol, 4-bromo-2,5-dimethoxy-" are not extensively detailed in the literature, the analysis of the closely related compound, 4-bromo-2,5-dimethoxyphenethylamine, provides a relevant reference point. scribd.com For instance, a gradient program might start with a low percentage of the organic modifier, which is gradually increased to elute the compound of interest. scribd.com

Table 1: Illustrative HPLC Parameters for the Analysis of Structurally Related Compounds

ParameterCondition
Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

This table presents a hypothetical set of parameters based on common practices for similar analytes and is for illustrative purposes.

Mass Spectrometry

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common ionization technique for this type of molecule, as the ether and alcohol functionalities can be readily protonated.

The mass spectrometer first acquires a full scan mass spectrum to determine the protonated molecular ion [M+H]⁺ of "Benzeneethanol, 4-bromo-2,5-dimethoxy-". Given the molecular formula C₁₀H₁₃BrO₃, the expected monoisotopic mass of the neutral molecule is approximately 276.00 g/mol . The presence of a bromine atom is a key characteristic, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in a distinctive isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 Da (e.g., m/z 277 and 279).

Tandem mass spectrometry (MS/MS) is then used to further confirm the identity of the compound. The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.

Table 2: Predicted Precursor and Product Ions for Benzeneethanol, 4-bromo-2,5-dimethoxy-

Ion TypePredicted m/zDescription
Precursor Ion 277/279[M+H]⁺
Product Ion 259/261Loss of H₂O (18 Da)
Product Ion 247/249Loss of CH₂O (30 Da)
Product Ion 231/233Loss of CH₃OH₂ (46 Da)
Product Ion 199/201Cleavage of the ethyl alcohol side chain

The m/z values are presented as pairs to reflect the isotopic distribution of bromine. These are predicted fragmentation pathways and may vary based on instrumental conditions.

The fragmentation of "Benzeneethanol, 4-bromo-2,5-dimethoxy-" is expected to involve several key pathways. A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O), which would result in a product ion at m/z 259/261. libretexts.org Cleavage of the C-C bond adjacent to the aromatic ring is also a probable fragmentation pathway, leading to the formation of characteristic fragment ions. libretexts.org The loss of formaldehyde (B43269) (CH₂O) or methanol (CH₃OH) from the methoxy groups can also occur. libretexts.org The unique isotopic signature of bromine in both the precursor and product ions provides a high degree of confidence in the identification of the compound. docbrown.info The development of a rapid and sensitive LC-MS/MS method is crucial for the detection and quantification of this compound in various samples. nih.gov

Computational Chemistry and Theoretical Investigations of Benzeneethanol, 4 Bromo 2,5 Dimethoxy

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Peer-reviewed literature with specific DFT calculations for Benzeneethanol, 4-bromo-2,5-dimethoxy- is not currently available. Such calculations would be essential for a thorough understanding of its fundamental chemical characteristics.

Molecular Geometry Optimization and Conformation Analysis

Without dedicated computational studies, the optimized molecular geometry and a detailed conformational analysis of Benzeneethanol, 4-bromo-2,5-dimethoxy- remain undetermined. While the structure of the related compound 2C-B has been a subject of conformational analysis, similar detailed investigations for its alcohol metabolite are not found in the surveyed literature. researchgate.net

Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis)

The prediction of spectroscopic parameters such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra for Benzeneethanol, 4-bromo-2,5-dimethoxy- through theoretical methods has not been published. General methodologies for predicting UV-Vis spectra using TD-DFT and other computational approaches exist, but their specific application to this compound is not documented. nih.govnii.ac.jpchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

A frontier molecular orbital (FMO) analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gap, has not been reported for Benzeneethanol, 4-bromo-2,5-dimethoxy-. Such an analysis would provide key insights into the compound's kinetic stability and chemical reactivity. researchgate.net

Chemical Reactivity and Stability Assessments

Detailed assessments of the chemical reactivity and stability of Benzeneethanol, 4-bromo-2,5-dimethoxy- based on computational models are absent from the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No studies presenting a Molecular Electrostatic Potential (MEP) map for Benzeneethanol, 4-bromo-2,5-dimethoxy- were identified. An MEP map is crucial for visualizing the charge distribution and predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis, which would elucidate intramolecular interactions and charge delocalization within the Benzeneethanol, 4-bromo-2,5-dimethoxy- molecule, has not been performed in any available study. NBO analysis on related structures, like 5,6-dimethoxy-1-indanone, highlights the importance of such studies in understanding molecular stability. nih.gov

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Key Global Reactivity Descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is the negative of the chemical potential (μ) and is calculated as the average of the ionization potential and electron affinity (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

While specific DFT calculations for Benzeneethanol, 4-bromo-2,5-dimethoxy- are not present in the surveyed literature, the following table provides an illustrative example of the kind of data that would be generated from such a study, based on calculations for a structurally related compound.

Table 1: Illustrative Global Reactivity Descriptors for a Substituted Phenylethanol Derivative This data is for illustrative purposes and does not represent experimentally or computationally verified values for Benzeneethanol, 4-bromo-2,5-dimethoxy-.

DescriptorValue (eV)
E_HOMO-6.25
E_LUMO-0.85
Energy Gap (ΔE)5.40
Chemical Hardness (η)2.70
Chemical Softness (S)0.37
Electronegativity (χ)3.55
Electrophilicity Index (ω)2.34

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms at a computational level provides a detailed understanding of how a chemical transformation occurs. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, a key reaction of interest would be the dehydration of its ethanol (B145695) side chain to form the corresponding styrene (B11656) derivative.

Modeling this reaction would involve:

Reactant and Product Optimization: The 3D structures of the reactant (Benzeneethanol, 4-bromo-2,5-dimethoxy-) and the product (4-bromo-2,5-dimethoxystyrene) would be geometrically optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state (TS) structure connecting the reactant and product would be performed. The TS is a high-energy, unstable configuration that represents the energy barrier of the reaction.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the reactant and product on the potential energy surface.

For example, studies on the dehydration of 1-phenylethanol (B42297) have elucidated potential mechanisms that could be analogous for Benzeneethanol, 4-bromo-2,5-dimethoxy-. acs.org These mechanisms can proceed through different pathways, such as E1 or E2 elimination, and computational modeling can help determine the most favorable route under specific conditions. The characterization of the transition state provides crucial information about the activation energy of the reaction, which in turn determines the reaction rate.

QSAR (Quantitative Structure-Activity Relationship) Studies (Purely theoretical, not related to biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their observed activity. In a purely theoretical context, "activity" can refer to a physical or chemical property, such as reactivity or solubility, rather than a biological endpoint.

For a class of compounds like substituted phenethylamines, a QSAR study could be developed to predict a particular property based on a set of calculated molecular descriptors. nih.govnih.gov

The general workflow for a theoretical QSAR study on phenylethanol derivatives would include:

Dataset Selection: A series of phenylethanol derivatives with known values for a specific property (e.g., a reactivity parameter) would be chosen.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges, etc.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR study for Benzeneethanol, 4-bromo-2,5-dimethoxy- is not available, research on the broader class of phenethylamines has shown that descriptors related to molecular shape, electronic properties, and lipophilicity are often crucial in determining their activities. nih.gov Such studies provide a framework for predicting the properties of new or unstudied compounds within the same chemical class.

Applications of Benzeneethanol, 4 Bromo 2,5 Dimethoxy As a Chemical Intermediate or Model Compound

Role in the Synthesis of Complex Aromatic Compounds

The primary application of Benzeneethanol, 4-bromo-2,5-dimethoxy- lies in its role as a key intermediate in multi-step synthetic pathways. The functional groups present on the molecule offer multiple reaction sites for elaboration into more complex structures.

The synthesis of this compound itself often starts from 2,5-dimethoxybenzaldehyde (B135726), which undergoes bromination to yield 4-bromo-2,5-dimethoxybenzaldehyde (B105343). mdma.ch Subsequent reactions, such as the Henry reaction with nitroethane followed by reduction, can introduce the ethanol (B145695) side chain. mdma.ch Alternative synthetic routes may begin with the bromination of 1,4-dimethoxybenzene (B90301). sciencemadness.org

Once formed, the hydroxyl group of the ethanol side chain can be a handle for further transformations, such as oxidation to the corresponding carboxylic acid or conversion to other functional groups. The bromo-substituent on the aromatic ring is particularly important as it allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. This is a common strategy for building molecular complexity.

For instance, related bromo-dimethoxybenzene structures are utilized in the synthesis of various complex molecules. The bromo-substituent can be readily displaced or used in coupling reactions to build larger molecular frameworks. This versatility makes Benzeneethanol, 4-bromo-2,5-dimethoxy- and its precursors valuable intermediates. For example, the related compound 2-bromo-4,5-dimethoxy benzaldehyde (B42025) is a precursor in the synthesis of 2-bromo-4,5-dimethoxy benzenepropanenitrile, an important intermediate for certain pharmaceutical compounds. google.com

Utilization as a Scaffold for Novel Chemical Entity Development

In the field of medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various modifications can be made to develop new compounds with desired biological activities. Benzeneethanol, 4-bromo-2,5-dimethoxy- serves as a valuable scaffold due to its substituted phenyl ring.

The development of novel chemical entities often involves the strategic modification of a lead compound to optimize its properties. nih.gov The 4-bromo-2,5-dimethoxyphenyl scaffold provides a rigid framework that can be systematically altered. The bromine atom can be replaced with a wide variety of other functional groups using techniques like Suzuki, Heck, or Buchwald-Hartwig coupling reactions. The methoxy (B1213986) groups can be demethylated to reveal phenol (B47542) functionalities, which can then be further derivatized. researchgate.net The ethanol side chain can also be modified to introduce different pharmacophores.

This modular approach allows for the creation of a library of related compounds, each with a unique substitution pattern. These libraries can then be screened for biological activity, providing a pathway to the discovery of new therapeutic agents or chemical probes. While direct examples for Benzeneethanol, 4-bromo-2,5-dimethoxy- are not extensively documented in publicly available literature, the principle is well-established for structurally similar phenethylamine (B48288) and phenylethanol derivatives. For example, the structurally related 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is a known psychoactive substance, and its metabolism involves the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (the subject of this article). nih.gov This metabolic link underscores the relevance of this scaffold in the context of biologically active molecules.

Application as a Model Compound for Studying Aromatic Ring Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature and position of its substituents. Benzeneethanol, 4-bromo-2,5-dimethoxy- presents an interesting case for studying these effects due to the interplay of its electron-donating methoxy groups and the electron-withdrawing (by induction) and deactivating bromo-substituent.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wku.edu The methoxy groups at positions 2 and 5 are ortho, para-directing and strongly activating. However, the presence of the bromine atom at the 4-position, which is para to the 2-methoxy group and meta to the 5-methoxy group, introduces steric and electronic complexities.

Studying the regioselectivity of further electrophilic substitution reactions on this molecule can provide valuable insights into the directing effects of multiple substituents. For example, nitration, halogenation, or Friedel-Crafts reactions on this substrate would reveal the preferred position of attack, helping to refine predictive models of aromatic reactivity.

Furthermore, the bromo-substituent itself is a reactive site for nucleophilic aromatic substitution or the formation of organometallic reagents. The conditions required for these reactions and the stability of the intermediates can be studied using this compound as a model system. While specific studies focusing solely on Benzeneethanol, 4-bromo-2,5-dimethoxy- for this purpose are not prominent, the principles are widely applied in physical organic chemistry.

Reaction Type Potential Research Focus with Benzeneethanol, 4-bromo-2,5-dimethoxy-
Electrophilic Aromatic SubstitutionInvestigating the regioselectivity of nitration, sulfonation, or further halogenation.
Nucleophilic Aromatic SubstitutionStudying the displacement of the bromo-substituent with various nucleophiles.
Cross-Coupling ReactionsOptimizing conditions for Suzuki, Heck, or Sonogashira coupling at the C-Br bond.
Organometallic FormationExamining the formation and reactivity of the corresponding Grignard or organolithium reagent.

Derivatization for Material Science Research (excluding specific material properties)

The structural features of Benzeneethanol, 4-bromo-2,5-dimethoxy- also make it a candidate for derivatization in materials science research. The aromatic core and reactive functional groups allow for its incorporation into larger molecular architectures, such as polymers or liquid crystals.

The bromo-substituent is a key functional handle for polymerization reactions. For example, it can be converted to a boronic acid or ester and used as a monomer in Suzuki polycondensation to create conjugated polymers. The ethanol side chain can also be used as a point of attachment to a polymer backbone or other molecules.

Derivatization of this compound could lead to the synthesis of new monomers for specialty polymers or building blocks for self-assembling systems. For instance, esterification of the hydroxyl group with an appropriate acid chloride could introduce a long alkyl chain, leading to amphiphilic molecules with potential applications in surface science.

Future Directions in Academic Research on Benzeneethanol, 4 Bromo 2,5 Dimethoxy

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to related structures, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496), often involve multi-step processes that may include condensation, reduction, and bromination. mdpi.com The synthesis of the glucuronide conjugate of Benzeneethanol, 4-bromo-2,5-dimethoxy- has been achieved using a Lewis acid catalyst like boron trifluoride diethylether complex. nih.gov However, dedicated research into optimizing the synthesis of the parent alcohol is a critical future direction.

A primary goal will be to develop synthetic routes with higher atom economy and reduced environmental impact. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste. Future research could focus on:

Biocatalysis: Employing enzymes or whole-cell systems to perform key transformations. This approach offers high selectivity under mild conditions, reducing energy consumption and the need for protecting groups.

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage.

Green Solvents and Reagents: Investigating the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, and replacing hazardous reagents with greener alternatives. For instance, exploring enzymatic or O₂-driven bromination could eliminate the need for elemental bromine.

Synthetic Strategy Potential Advantages Research Focus
BiocatalysisHigh selectivity, mild conditions, reduced wasteScreening for suitable enzymes, optimizing reaction conditions
Flow ChemistryImproved efficiency, safety, scalability, reduced solventReactor design, parameter optimization
Green ChemistryReduced environmental impact, increased safetyUse of green solvents, alternative reagents (e.g., O₂-driven bromination)

Exploration of Novel Reaction Pathways and Catalytic Transformations

The chemical structure of Benzeneethanol, 4-bromo-2,5-dimethoxy- features several reactive sites, including the aromatic ring, the bromine substituent, the hydroxyl group, and the methoxy (B1213986) groups. These offer numerous opportunities for exploring novel chemical transformations.

Future research should investigate:

Cross-Coupling Reactions: The aryl bromide moiety is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide variety of substituents, creating a library of novel derivatives with diverse chemical properties.

Photoredox Catalysis: This emerging field of catalysis can enable unique transformations under mild conditions. beilstein-journals.org Investigating photoredox-mediated reactions, such as dehalogenation or C-H functionalization, could open new synthetic avenues that are not accessible through traditional thermal methods. beilstein-journals.org

Functional Group Interconversion: Systematic exploration of reactions involving the hydroxyl and methoxy groups is warranted. This includes oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, etherification, or selective demethylation of the methoxy groups to phenols. Studies on related compounds show that methoxy groups can be oxidized to quinones.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. For Benzeneethanol, 4-bromo-2,5-dimethoxy-, future research would benefit significantly from advanced computational modeling.

Key areas for computational investigation include:

Quantum Mechanical (QM) Calculations: Using Density Functional Theory (DFT) and other QM methods to model reaction pathways and transition states. This can provide detailed insights into the mechanisms of known and novel reactions, helping to optimize conditions and predict product distributions.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments or in complex with catalysts or enzymes. manchester.ac.ukmanchester.ac.uk MD simulations can reveal crucial information about conformational preferences, intermolecular interactions, and the role of the solvent in chemical reactions. manchester.ac.uk

Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized analogues, 3D-QSAR models can be developed to correlate structural features with observed chemical reactivity or physical properties. acs.org This approach can accelerate the discovery of new compounds with desired characteristics.

Modeling Technique Application Area Expected Insights
Quantum Mechanics (QM)Reaction mechanism studiesTransition state energies, reaction kinetics, electronic properties
Molecular Dynamics (MD)Solvation and conformational analysisIntermolecular interactions, dynamic behavior, binding affinities
3D-QSARStructure-property correlationPredictive models for reactivity and physicochemical properties

Investigations into the Formation of Related Analogues for Comparative Chemical Studies

The systematic synthesis and study of analogues are fundamental to understanding structure-property relationships. Creating a library of compounds structurally related to Benzeneethanol, 4-bromo-2,5-dimethoxy- is a crucial future direction. Research has already shown that substitutions on the N-benzyl group of the related phenethylamine (B48288) can significantly affect receptor affinity. ku.dknih.gov

Future investigations should focus on synthesizing analogues with systematic variations, such as:

Positional Isomers: Moving the bromo and methoxy substituents to different positions on the benzene (B151609) ring to study the electronic and steric effects on reactivity.

Halogen Substitution: Replacing the bromine atom with other halogens (F, Cl, I) to modulate the reactivity in cross-coupling reactions and alter the electronic properties of the aromatic ring.

By comparing the chemical and physical properties of these analogues, researchers can gain a deeper understanding of the fundamental principles governing the reactivity and behavior of this class of compounds.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-bromo-2,5-dimethoxybenzeneethanol, and how can reaction parameters be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves bromination and methoxylation of a phenethylamine precursor. Key steps include:

  • Bromination : Using brominating agents (e.g., N-bromosuccinimide) under controlled temperature (0–5°C) to minimize side reactions.
  • Methoxylation : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization : Automated reactors and continuous flow systems enhance reproducibility by maintaining precise control over temperature, pressure, and stoichiometry .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., bromine at position 4, methoxy groups at 2 and 5).
  • IR : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy groups) and ~550 cm⁻¹ (C-Br stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., [M+H]⁺ at m/z 260.0294 for C₁₀H₁₅BrNO₂⁺).
  • Chromatography : HPLC with UV detection (λ = 280 nm) to assess purity .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for quantifying 4-bromo-2,5-dimethoxybenzeneethanol in biological matrices, and how are they validated?

  • Methodological Answer :

  • LC-MS/MS :
  • Column : C18 reversed-phase (e.g., 2.6 µm, 100 × 2.1 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
  • Ionization : ESI+ mode with MRM transitions (m/z 260 → 168 and 260 → 125 for quantification).
  • Validation :
  • Linearity : 1–200 ng/mL (R² > 0.99).
  • LOD/LOQ : 0.3 ng/mL and 1.0 ng/mL, respectively.
  • Recovery : 85–110% in serum and urine .

Q. How does 4-bromo-2,5-dimethoxybenzeneethanol interact with serotonin receptors, and what experimental models are used to study these interactions?

  • Methodological Answer :

  • Receptor Binding Assays :
  • In vitro : Competitive binding studies using 5-HT₂A/2C receptors (radioligands like [³H]ketanserin). Reported Ki values: ~6–10 nM .
  • Functional Assays : Measurement of arachidonic acid release or calcium flux in transfected HEK293 cells (EC₅₀ ≈ 10⁻⁷ M) .
  • In vivo Models : Rodent behavioral studies (e.g., head-twitch response) to assess hallucinogenic potency .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Metabolic Profiling : Identify active metabolites via liver microsome incubation (e.g., CYP2D6/3A4 isoforms) followed by LC-HRMS.
  • Pharmacokinetic Studies : Measure plasma concentration-time profiles to correlate in vitro receptor affinity with bioavailability.
  • Data Normalization : Adjust for protein binding (e.g., using equilibrium dialysis) to reconcile free drug concentrations across models .

Notes

  • Legal Status : Regulated as a Schedule I compound in the U.S. under the Controlled Substances Act due to its hallucinogenic properties .
  • Safety : Low acute toxicity in rodents (LD₅₀ > 200 mg/kg), but chronic effects require further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.